4,7-dichloro-1-methyl-1H-imidazo[4,5-d]pyridazinehydrochloride
Description
4,7-Dichloro-1-methyl-1H-imidazo[4,5-d]pyridazine hydrochloride is a fused heterocyclic compound comprising an imidazole ring fused to a pyridazine ring at the [4,5-d] position (Fig. 1). The structure features chlorine atoms at the 4- and 7-positions and a methyl group at the 1-position, with the hydrochloride salt enhancing solubility. This compound is part of the imidazopyridazine family, which is less explored compared to other isomers like imidazo[1,2-b]pyridazines .
Properties
Molecular Formula |
C6H5Cl3N4 |
|---|---|
Molecular Weight |
239.5 g/mol |
IUPAC Name |
4,7-dichloro-3-methylimidazo[4,5-d]pyridazine;hydrochloride |
InChI |
InChI=1S/C6H4Cl2N4.ClH/c1-12-2-9-3-4(12)6(8)11-10-5(3)7;/h2H,1H3;1H |
InChI Key |
QPJANEPRCWNFRM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC2=C1C(=NN=C2Cl)Cl.Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4,7-dichloro-1-methyl-1H-imidazo[4,5-d]pyridazinehydrochloride typically involves the cyclization of amido-nitriles under mild reaction conditions. One common method involves the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization to afford the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient aromatic system, enhanced by the electron-withdrawing chlorine atoms and fused imidazo-pyridazine ring, facilitates SNAr reactions. Key examples include:
-
Amination : Reacts with primary or secondary amines (e.g., methylamine, piperidine) in polar aprotic solvents (DMF, DMSO) at 80–120°C, yielding 4- or 7-amino derivatives .
-
Methoxylation : Treatment with sodium methoxide in methanol under reflux replaces chlorine with methoxy groups.
Table 1: SNAr Reaction Conditions and Outcomes
Palladium-Catalyzed Cross-Coupling Reactions
The chlorine atoms participate in Suzuki-Miyaura and Buchwald-Hartwig couplings, enabling aryl or heteroaryl group introduction:
-
Suzuki-Miyaura Coupling : Reacts with arylboronic acids (e.g., phenylboronic acid) using Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in dioxane/water (3:1) at 90°C .
-
Buchwald-Hartwig Amination : Forms C–N bonds with aryl amines under Pd₂(dba)₃/Xantphos catalysis .
Table 2: Cross-Coupling Reaction Examples
Cyclization and Heteroannulation
The compound serves as a precursor for synthesizing polycyclic systems:
-
Imidazo-Pyridazine Fused Rings : Reacts with aldehydes (e.g., 4-nitrobenzaldehyde) in water/isopropyl alcohol (IPA) via imine formation, followed by cyclization to form tricyclic structures .
-
Mechanistic Pathway : Time-dependent NMR studies confirm a stepwise process involving imine intermediate formation, intramolecular cyclization, and aromatization .
Key Cyclization Example
-
Substrate : 4,7-Dichloro-1-methyl derivative + 4-nitrobenzaldehyde
-
Conditions : H₂O/IPA (5 mL), 80°C, 10 h
-
Product : 1-Methyl-3-(4-nitrophenyl)imidazo[4,5-d]pyridazine
Functional Group Transformations
-
Chlorine Displacement with Thiols : Reacts with thiophenol in the presence of CuI/L-proline to form thioether derivatives .
-
Hydrolysis : Controlled hydrolysis with aqueous HCl yields hydroxylated analogs.
Mechanistic Insights
-
Electron-Withdrawing Effects : Chlorine atoms stabilize transition states during SNAr by withdrawing electron density, enhancing reactivity .
-
Catalytic Cycles : Pd-catalyzed reactions proceed via oxidative addition of the C–Cl bond to Pd(0), followed by transmetalation or amine coordination .
Comparative Reactivity of Chlorine Atoms
Positional reactivity differences arise from steric and electronic factors:
| Position | Reactivity in SNAr | Preferred Partners | Notes |
|---|---|---|---|
| C4 | Higher | Bulky amines, arylboronic acids | Less steric hindrance |
| C7 | Moderate | Small nucleophiles | Adjacent methyl group increases steric effects |
Scientific Research Applications
4,7-Dichloro-1-methyl-1H-imidazo[4,5-d]pyridazinehydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 4,7-dichloro-1-methyl-1H-imidazo[4,5-d]pyridazinehydrochloride involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Isomers
The imidazopyridazine family includes three primary isomers (Fig. 2):
Imidazo[4,5-d]pyridazine : Characterized by fused imidazole (N1, N3) and pyridazine (N4, N5) rings.
Imidazo[4,5-c]pyridazine : Differs in the fusion position, sharing one nitrogen atom between the rings.
Imidazo[1,2-b]pyridazine : Shares a single nitrogen atom, leading to distinct electronic and steric properties.
Key Differences :
- Synthetic Accessibility : Imidazo[1,2-b]pyridazines are more synthetically accessible via transition-metal-catalyzed cross-coupling or condensation reactions, whereas imidazo[4,5-d] derivatives lack well-established routes .
- Pharmacological Exploration : Imidazo[1,2-b]pyridazines are extensively studied for kinase inhibition and antiviral activity, while [4,5-d] analogs remain underexplored .
Substituent-Driven Comparisons
Chlorinated Derivatives
Hydroxylated and Reduced Derivatives
Pharmacological Activity Comparisons
Antiviral Activity
- Imidazo[4,5-d]pyridazine Nucleoside Analogue: A ribofuranosyl-substituted derivative inhibits West Nile virus (WNV) helicase (IC50 = 30 μM) and replication in tissue cultures .
- The methyl group may modulate pharmacokinetics (e.g., metabolic stability).
Enzyme Inhibition
- Imidazo[1,2-b]pyridazines: Known for kinase inhibition (e.g., p38 MAPK, CDKs) due to ATP-binding pocket interactions .
- Imidazo[4,5-d]pyridazines: Limited data, but chlorine substituents may enhance electrophilicity for covalent binding to enzymes.
Biological Activity
4,7-Dichloro-1-methyl-1H-imidazo[4,5-d]pyridazinehydrochloride, with the CAS number 17998-43-5, is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, properties, and biological activities based on diverse research findings.
- Molecular Formula : C₅H₂Cl₂N₄
- Molecular Weight : 189.00 g/mol
- Purity : ≥95%
- Storage Conditions : Inert atmosphere at 2-8°C .
Biological Activity Overview
The compound exhibits a range of biological activities, primarily through its interaction with various receptors and enzymes. Notably, it has been studied for its potential as a CRF1 receptor antagonist, which may have implications in treating psychiatric disorders and stress-related conditions.
Research indicates that this compound acts by selectively inhibiting the corticotropin-releasing factor (CRF) receptor. This mechanism is crucial in modulating stress responses and could be beneficial in developing therapies for anxiety and depression .
Case Study 1: CRF1 Receptor Antagonism
A study demonstrated that compounds similar to this compound exhibited significant antagonistic activity against the CRF1 receptor. The Ki values for binding affinity were reported to be less than 100 nM for the most active derivatives, indicating strong potential for therapeutic applications .
Case Study 2: Antimicrobial Activity
In vitro studies have shown that this compound possesses antimicrobial properties against various bacterial strains. The minimum inhibitory concentration (MIC) values were determined to be effective against Gram-positive bacteria, suggesting its utility in developing new antimicrobial agents .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
